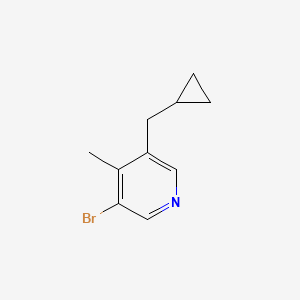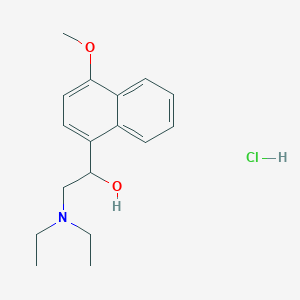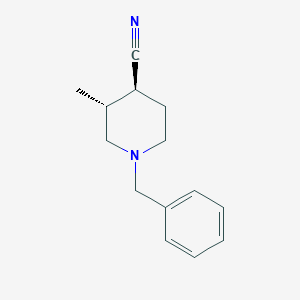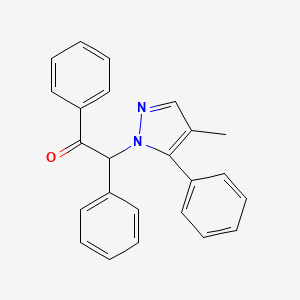![molecular formula C38H54O9 B14022597 4,4',4''-(Ethane-1,1,1-triyl)tris[2,6-bis(ethoxymethyl)phenol] CAS No. 921201-70-9](/img/structure/B14022597.png)
4,4',4''-(Ethane-1,1,1-triyl)tris[2,6-bis(ethoxymethyl)phenol]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,4-(ETHANE-1,1,1-TRIYL)TRIS(2,6-BIS(ETHOXYMETHYL)PHENOL) is a complex organic compound with the molecular formula C38H54O9 It is characterized by its three phenolic groups, each substituted with ethoxymethyl groups, connected through an ethane-1,1,1-triyl core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-(ETHANE-1,1,1-TRIYL)TRIS(2,6-BIS(ETHOXYMETHYL)PHENOL) typically involves the reaction of 2,6-bis(ethoxymethyl)phenol with a suitable ethane-1,1,1-triyl precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a catalyst to facilitate the formation of the triyl linkage. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the synthesis. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to scale up the production while maintaining the quality of the compound .
化学反応の分析
Types of Reactions
4,4,4-(ETHANE-1,1,1-TRIYL)TRIS(2,6-BIS(ETHOXYMETHYL)PHENOL) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to form quinones under the influence of strong oxidizing agents.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The ethoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related reduced compounds.
Substitution: Various substituted phenolic derivatives depending on the nucleophile used.
科学的研究の応用
4,4,4-(ETHANE-1,1,1-TRIYL)TRIS(2,6-BIS(ETHOXYMETHYL)PHENOL) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials such as resins and coatings.
作用機序
The mechanism of action of 4,4,4-(ETHANE-1,1,1-TRIYL)TRIS(2,6-BIS(ETHOXYMETHYL)PHENOL) involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.
Signal Transduction: It may modulate signal transduction pathways by interacting with specific receptors or proteins involved in cellular signaling.
類似化合物との比較
Similar Compounds
4,4,4-(ETHANE-1,1,1-TRIYL)TRIS(2,6-BIS(METHOXYMETHYL)PHENOL): Similar structure but with methoxymethyl groups instead of ethoxymethyl groups.
4,4,4-(ETHANE-1,1,1-TRIYL)TRIS(2,6-BIS(METHYL)PHENOL): Lacks the ethoxymethyl groups, resulting in different chemical properties.
Uniqueness
4,4,4-(ETHANE-1,1,1-TRIYL)TRIS(2,6-BIS(ETHOXYMETHYL)PHENOL) is unique due to its ethoxymethyl substitutions, which enhance its solubility and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring specific solubility and reactivity profiles .
特性
CAS番号 |
921201-70-9 |
|---|---|
分子式 |
C38H54O9 |
分子量 |
654.8 g/mol |
IUPAC名 |
4-[1,1-bis[3,5-bis(ethoxymethyl)-4-hydroxyphenyl]ethyl]-2,6-bis(ethoxymethyl)phenol |
InChI |
InChI=1S/C38H54O9/c1-8-42-20-26-14-32(15-27(35(26)39)21-43-9-2)38(7,33-16-28(22-44-10-3)36(40)29(17-33)23-45-11-4)34-18-30(24-46-12-5)37(41)31(19-34)25-47-13-6/h14-19,39-41H,8-13,20-25H2,1-7H3 |
InChIキー |
FMDWWBYZCPQRAE-UHFFFAOYSA-N |
正規SMILES |
CCOCC1=CC(=CC(=C1O)COCC)C(C)(C2=CC(=C(C(=C2)COCC)O)COCC)C3=CC(=C(C(=C3)COCC)O)COCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B14022534.png)
![ethyl 3-oxo-4,5,7,8-tetrahydro-1H-[1,2]oxazolo[3,4-d]azepine-6-carboxylate](/img/structure/B14022539.png)

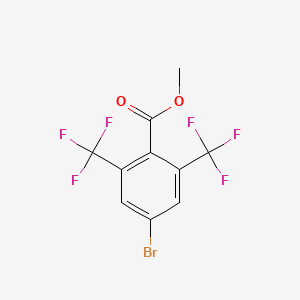
![(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-4-methylpentanamide](/img/structure/B14022551.png)
![5-Bromo-4-(methoxymethoxy)benzo[b]thiophene](/img/structure/B14022557.png)
